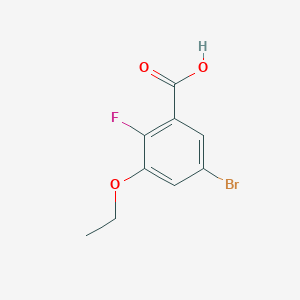

5-Bromo-3-ethoxy-2-fluorobenzoic acid

Description

Contextualization as a Halogenated and Alkoxy-Substituted Benzoic Acid Derivative

5-Bromo-3-ethoxy-2-fluorobenzoic acid belongs to the class of aromatic carboxylic acids. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (ethoxy) groups on the benzene (B151609) ring creates a unique electronic environment. This substitution pattern influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards various chemical transformations.

The introduction of fluorine, in particular, can significantly alter the physicochemical and biological properties of organic molecules. lookchem.comtcichemicals.com Fluorine's high electronegativity and small size can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. tcichemicals.com The bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Below is a table summarizing the key structural features of this class of compounds:

| Feature | Description |

| Core Structure | Benzoic Acid |

| Substituents | Halogen (Bromo, Fluoro), Alkoxy (Ethoxy) |

| Key Functional Groups | Carboxylic Acid, Aryl Halide, Ether |

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The fluorine and ethoxy groups modulate the reactivity and can be important for the final properties of the target molecule.

Similar brominated benzoic acid derivatives are widely used in the synthesis of pharmaceuticals and agrochemicals. For instance, bromobenzoic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. nih.gov

Overview of the Compound's Importance in Advanced Chemical Synthesis

The strategic placement of three different substituents on the benzoic acid ring makes this compound a highly valuable tool for constructing complex and highly functionalized molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount for achieving desired functions.

The ability to selectively functionalize the different positions of the molecule allows chemists to build up molecular complexity in a controlled manner. This has significant implications for the discovery of new drugs and the development of novel materials with tailored properties. While specific applications of this compound are still emerging, its structural motifs are found in a range of advanced compounds.

Here is an interactive data table of related chemical compounds and their applications, illustrating the potential of this structural class:

| Compound | Application |

| 5-Bromo-2-fluorobenzoic acid | Pharmaceutical intermediate for anthelmintics and other drugs. guidechem.combiosynth.comchemimpex.com |

| 5-Bromo-2-chlorobenzoic acid | Used in the synthesis of hypoglycemic drugs. epo.org |

| N-Aryl anthranilic acids (from bromobenzoic acids) | Important non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVVMUBIZLNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-3-ethoxy-2-fluorobenzoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, several logical disconnections can be proposed, highlighting key intermediates and the corresponding synthetic transformations required.

The primary disconnections for the target molecule involve the carbon-bromine (C-Br), carbon-oxygen (C-O) of the ethoxy group, and the carbon-carbon (C-C) bond of the carboxylic acid group.

C-Br Bond Disconnection: This approach suggests a late-stage bromination of a precursor such as 3-ethoxy-2-fluorobenzoic acid. The success of this strategy hinges on the ability to control the regioselectivity of the electrophilic aromatic bromination, directing the bromine atom to the desired position. The directing effects of the existing substituents (fluoro, ethoxy, and carboxyl groups) play a crucial role in this step.

C-O Bond Disconnection: This disconnection points towards an etherification reaction, likely a Williamson ether synthesis, as a key step. The precursor would be a 3-bromo-5-hydroxy-2-fluorobenzoic acid derivative, which would be reacted with an ethylating agent. The challenge in this route lies in the synthesis of the highly substituted phenolic precursor.

C-C Bond Disconnection: This strategy involves the introduction of the carboxylic acid group onto a pre-functionalized aromatic ring, such as 1-bromo-3-ethoxy-2-fluorobenzene. This can be achieved through methods like carboxylation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) or by oxidation of a methyl group.

These disconnections form the basis for the various synthetic routes detailed in the subsequent sections.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a few steps from readily available starting materials. These approaches often rely on the precise control of reaction conditions to achieve the desired regioselectivity.

The direct bromination of a substituted benzoic acid precursor is a common strategy. For the synthesis of this compound, the precursor would be 3-ethoxy-2-fluorobenzoic acid. The directing effects of the substituents on the aromatic ring are critical. The ethoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects will determine the position of bromination.

High regioselectivity in electrophilic aromatic bromination can be achieved by carefully selecting the brominating agent and reaction conditions. nih.gov For instance, N-bromosuccinimide (NBS) in the presence of a catalyst is often used for mild and selective bromination. researchgate.netmpg.denih.gov The use of sulfuric acid as a catalyst in conjunction with NBS has been reported for the synthesis of other 2-halogen-5-bromobenzoic acids. google.com

Table 1: Exemplary Conditions for Electrophilic Aromatic Bromination

| Brominating Agent | Catalyst/Solvent | Temperature | Reference |

| N-Bromosuccinimide (NBS) | Sulfuric Acid / Organic Solvent | Not specified | google.com |

| Bromine | Acetic Acid | 15°C | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran | Room Temperature | researchgate.netmpg.de |

It is important to note that the specific conditions for the bromination of 3-ethoxy-2-fluorobenzoic acid would need to be empirically determined to maximize the yield of the desired 5-bromo isomer.

The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com In the context of synthesizing this compound, this would involve the reaction of a 3-bromo-5-hydroxy-2-fluorobenzoic acid derivative with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

The synthesis of the required 3-bromo-5-hydroxy-2-fluorobenzoic acid precursor is a significant challenge in itself and would likely involve a multi-step sequence.

Table 2: General Conditions for Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Ethyl Bromide | Sodium Hydride | Not specified | Not specified | youtube.com |

| Methyl Bromide | Sodium Hydroxide (B78521) | Not specified | Not specified | youtube.com |

| Primary Alkyl Halide | Sodium | Not specified | Not specified | youtube.com |

The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid side reactions.

The introduction of the carboxylic acid group can be achieved through the carboxylation of an organometallic intermediate. One common method is the reaction of a Grignard reagent with carbon dioxide (dry ice). chegg.comchegg.com For the synthesis of this compound, this would entail the formation of a Grignard reagent from 1-bromo-3-ethoxy-2-fluorobenzene, followed by its reaction with CO2 and subsequent acidic workup. The formation of the Grignard reagent from an aryl bromide is a well-established procedure.

Another powerful technique is directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.orgharvard.edu In this method, a directing group on the aromatic ring guides the deprotonation by a strong base (typically an organolithium reagent) to the ortho position. The resulting aryllithium species can then react with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. In a potential precursor like 1-bromo-3-ethoxy-2-fluorobenzene, the ethoxy and fluoro groups could potentially direct the metalation. The bromine atom itself can also act as a directing group in some cases. nih.gov

Table 3: Methods for Carboxylation of Aromatic Compounds

| Method | Reagents | Intermediate | Reference |

| Grignard Reaction | Mg, CO2, H3O+ | Grignard Reagent | chegg.comchegg.com |

| Directed ortho-Metalation | n-BuLi, CO2, H3O+ | Aryllithium | organic-chemistry.orgwikipedia.orgharvard.edu |

The feasibility of these carboxylation methods would depend on the stability of the organometallic intermediate and the absence of interfering functional groups.

Multi-Step Synthetic Pathways to this compound

Multi-step syntheses often provide better control over regioselectivity and are essential when direct methods are not feasible.

A plausible multi-step route to this compound could start from a more readily available, pre-functionalized benzoic acid. For example, a synthesis could commence with a 2-ethoxy-5-fluorobenzoic acid derivative. The key transformation in this pathway would be the selective bromination at the 5-position of the benzoic acid ring.

The synthesis of 2-amino-5-bromobenzoic acid from o-aminobenzoic acid via bromination in acetic acid is a known procedure. chemicalbook.com While this specific example involves an amino group, the principle of electrophilic aromatic substitution on a substituted benzoic acid is relevant. A similar strategy could potentially be adapted for the bromination of a suitable 2-ethoxy-5-fluorobenzoic acid precursor. The synthesis of 2-halogen-5-bromobenzoic acids has also been reported using o-halobenzoic acids and NBS in the presence of sulfuric acid. google.com

The success of this route would depend on the availability of the starting 2-ethoxy-5-fluorobenzoic acid and the ability to control the regioselectivity of the subsequent bromination step to yield the desired 5-bromo isomer.

Routes Involving Halogenated Fluorobenzoic Acids and Subsequent Functionalization

A primary strategy for synthesizing this compound begins with a pre-existing halogenated fluorobenzoic acid scaffold. This approach takes advantage of commercially available or readily synthesized starting materials, such as 5-bromo-2-fluorobenzoic acid. The core challenge in this route is the regioselective introduction of the ethoxy group onto the C3 position.

The synthesis often proceeds from o-fluorobenzoic acid, which is first brominated to yield 5-bromo-2-fluorobenzoic acid. google.com This bromination is typically achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, or a combination of potassium bromate (B103136) and sulfuric acid. google.com Once the 5-bromo-2-fluorobenzoic acid is obtained, the next critical step is the introduction of the ethoxy group. This can be a challenging transformation due to the positions of the existing deactivating groups. A potential pathway involves a nitration reaction, followed by reduction to an amine, diazotization, and subsequent substitution with a hydroxyl group. The resulting phenol (B47542) can then be etherified using an ethylating agent like ethyl iodide or diethyl sulfate under basic conditions to install the ethoxy group. Finally, the nitro group, if used as a directing group, would need to be removed or converted.

Another related starting material is 2-bromo-5-fluorobenzoic acid. bldpharm.com However, manipulating this isomer to achieve the desired 5-bromo-3-ethoxy-2-fluoro substitution pattern would require more complex functional group interconversions or migrations, making it a less direct route.

Approaches via Oxidation of Benzaldehyde (B42025) Derivatives (e.g., 5-bromo-3-ethoxy-2-fluorobenzaldehyde)

An alternative and often highly effective synthetic route culminates in the oxidation of a corresponding benzaldehyde derivative. This method relies on the ability to first construct the fully substituted aldehyde, 5-bromo-3-ethoxy-2-fluorobenzaldehyde, which is then converted to the target carboxylic acid in the final step.

The synthesis of the aldehyde precursor can start from a simpler molecule like 2-fluorobenzaldehyde. chemicalbook.com This starting material can be brominated to introduce the bromine atom at the 5-position, yielding 5-bromo-2-fluorobenzaldehyde. chemicalbook.comgoogle.com The subsequent introduction of the ethoxy group at the 3-position would likely proceed through a sequence such as nitration at the 3-position, reduction of the nitro group to an amine, diazotization, and substitution. The resulting 3-hydroxy-5-bromo-2-fluorobenzaldehyde could then be treated with an ethylating agent to form 5-bromo-3-ethoxy-2-fluorobenzaldehyde.

The final step, the oxidation of the aldehyde to the carboxylic acid, is a well-established transformation in organic chemistry. Several reagents can accomplish this conversion efficiently:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that readily converts aldehydes to carboxylic acids.

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid): Another powerful oxidant for this purpose.

Sodium chlorite (B76162) (NaClO₂): A milder and more selective oxidant, often used with a chlorine scavenger like 2-methyl-2-butene, to prevent side reactions.

This approach is advantageous because the final oxidation step is typically high-yielding and chemoselective for the aldehyde group.

Sequential Introduction of Halogen, Alkoxy, and Carboxyl Moieties

Building the target molecule from a simpler benzene (B151609) derivative through the sequential introduction of each functional group is a fundamental synthetic strategy. The order of these introductions is critical and is dictated by the directing effects of the substituents to ensure the correct final arrangement. A plausible sequence could be:

Ethoxylation: Starting with a suitable fluorinated precursor, an ethoxy group is introduced.

Bromination: The next step is the regioselective bromination of the ethoxy-fluoro-benzene intermediate. The powerful ortho, para-directing nature of the ethoxy group and the weaker ortho, para-directing effect of the fluorine atom must be carefully considered to achieve bromination at the desired position.

Carboxylation: The final step is the introduction of the carboxylic acid group. This can be achieved through various methods, such as:

Formylation followed by oxidation: Introducing an aldehyde group (-CHO) via reactions like the Vilsmeier-Haack or Gattermann reaction, followed by oxidation.

Lithiation and reaction with CO₂: Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) to deprotonate the position ortho to the fluorine, followed by quenching the resulting organolithium species with dry ice (solid CO₂).

Grignard reaction: Converting a halide to a Grignard reagent, which then reacts with carbon dioxide.

A process starting with 1-bromo-4-fluorobenzene (B142099) involves lithiation and subsequent reaction to form an intermediate like 5-bromo-2-fluorobenzeneboronic acid, which highlights a pathway where functional groups are strategically added. google.com

Regioselective Synthesis and Control Strategies

Regioselectivity is the cornerstone of synthesizing highly substituted aromatic compounds like this compound. The outcome of each synthetic step is governed by the electronic and steric properties of the substituents already present on the ring.

Directing Effects: The fluorine atom is an ortho, para-director, while the ethoxy group is a strong ortho, para-director. The bromo group is also an ortho, para-director. The carboxyl group, being an electron-withdrawing group, is a meta-director. The synthetic plan must orchestrate the introduction of these groups in an order that leverages these effects. For instance, in the bromination of 2-fluoro-ethoxybenzene, the powerful activating and directing effect of the ethoxy group would be pivotal in guiding the incoming bromine.

Steric Hindrance: The bulkiness of substituents can prevent reaction at adjacent positions. This can be used to favor one isomer over another.

Directed Ortho-Metalation (DoM): This is a powerful technique for achieving regiocontrol. A substituent on the ring (like fluorine or a protected amine) can direct a strong base (e.g., n-BuLi) to remove a proton from an adjacent (ortho) position. The resulting organometallic species can then react with an electrophile (like CO₂) to install a new functional group with high precision.

Blocking Groups: In some cases, a position on the ring may be temporarily blocked with a group that can be easily removed later. This prevents reaction at that site and directs incoming groups to other available positions.

Strategies often employ copper-catalyzed reactions for aminations or palladium-catalyzed couplings for creating carbon-carbon or carbon-heteroatom bonds, which can proceed with high regioselectivity. nih.govnih.gov The synthesis of related compounds like 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed coupling on a dibromo-precursor demonstrates how a specific halogen can be selectively functionalized, a key principle in regioselective synthesis. nih.gov

Catalytic Methodologies in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound can incorporate several catalytic steps.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings are invaluable. For instance, if a precursor like 3,5-dibromo-2-fluorobenzoic acid were synthesized, a palladium catalyst could be used to selectively couple an ethoxy source at the 3-position. Similarly, Pd-catalyzed reactions are used to form C-C bonds with high regioselectivity on halogenated substrates. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are frequently used for Ullmann-type reactions, which are particularly useful for forming ether linkages or C-N bonds. nih.gov A copper-catalyzed reaction could be a viable method for introducing the ethoxy group onto the aromatic ring from an appropriate precursor. For example, a copper-catalyzed cross-coupling procedure is effective for the amination of 2-bromobenzoic acids, demonstrating the utility of this approach for functionalizing halogenated benzoic acids. nih.gov

Lewis Acid Catalysis: Lewis acids such as aluminum trichloride (B1173362) or zinc bromide are often used as catalysts in electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions or certain brominations, to enhance the reactivity of the electrophile. google.com

Novel and Efficient Synthetic Techniques

To overcome the challenges of multi-step syntheses, chemists are continuously developing novel and more efficient techniques that offer advantages in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to rapidly heat the reaction mixture to the desired temperature, often resulting in dramatic reductions in reaction times, from hours or days to mere minutes.

For the synthesis of this compound, microwave irradiation could be applied to several steps:

Bromination: The bromination of aromatic compounds can be significantly accelerated using microwaves, often leading to cleaner reactions and higher yields. researchgate.net

Etherification: The formation of the ether linkage to introduce the ethoxy group, which can be sluggish under conventional heating, may be expedited with microwave assistance.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are often highly amenable to microwave heating, which can lead to shorter reaction times and lower catalyst loadings.

The use of microwave protocols represents a significant refinement, contributing to the development of more efficient and environmentally benign routes to complex molecules. researchgate.net

Data Tables

Table 1: Summary of Potential Synthetic Steps

| Step | Starting Material Example | Key Reagents / Method | Purpose |

|---|---|---|---|

| Bromination | o-Fluorobenzoic acid | KBrO₃ / H₂SO₄ or NBS / H₂SO₄ | Introduces bromine at the 5-position. google.com |

| Oxidation | 5-Bromo-3-ethoxy-2-fluorobenzaldehyde | KMnO₄ or NaClO₂ | Converts aldehyde to carboxylic acid. |

| Carboxylation | 1-Bromo-4-fluoro-benzene | 1. n-BuLi 2. CO₂ (dry ice) | Introduces a carboxyl group via lithiation. |

| Ethoxylation | 5-Bromo-2-fluoro-3-hydroxybenzoic acid | Ethyl iodide / Base | Introduces the ethoxy group. |

| Catalytic Coupling | Dihalogenated benzoic acid | Pd(0) catalyst / Alkyne | Demonstrates regioselective functionalization. nih.gov |

| Microwave-Assisted | Aromatic Amine | N-bromophthalimide / Microwave | Accelerates bromination reactions. researchgate.net |

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₉H₈BrFO₃ | Target Compound |

| 5-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | Starting Material / Intermediate sigmaaldrich.com |

| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | Starting Material / Intermediate bldpharm.com |

| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | Precursor / Intermediate chemicalbook.com |

| 5-bromo-3-ethoxy-2-fluorobenzaldehyde | C₉H₈BrFO₂ | Precursor / Intermediate |

| o-Fluorobenzoic acid | C₇H₅FO₂ | Starting Material google.com |

| 2-Fluorobenzaldehyde | C₇H₅FO | Starting Material chemicalbook.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent google.com |

| Potassium bromate | KBrO₃ | Brominating Agent google.comchemicalbook.com |

| n-Butyllithium (n-BuLi) | C₄H₉Li | Lithiating Agent |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | Starting Material google.com |

| 5-Bromo-2-fluorobenzeneboronic acid | C₆H₅BBrFO₂ | Intermediate google.com |

| 3-alkynyl-5-bromo-2-pyrones | Variable | Example of Regioselective Synthesis nih.gov |

Flow Chemistry Applications in Reaction Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex molecules like this compound. This technology utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream, providing superior control over reaction parameters such as temperature, pressure, and mixing. mit.edueuropa.eu

While specific studies on the flow synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of similar compounds. A hypothetical flow process would involve pumping solutions of the starting materials, such as a suitably substituted aniline (B41778) derivative, through a series of interconnected reactor coils. Each coil can be independently heated or cooled to optimize different stages of the reaction, from diazotization to subsequent functional group transformations. mit.edu The integration of in-line purification modules could also allow for a continuous process from crude to pure product, significantly reducing production time and costs. mit.edu

Table 1: Comparison of Batch vs. Flow Chemistry for Halogenated Benzoic Acid Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and superior temperature control |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Scalability | Challenging, often requires re-optimization | Easier to scale by running the system for longer durations |

| Efficiency | Can be lower due to side reactions and workup | Higher efficiency and yields due to better control and mixing |

| Byproducts | Higher potential for byproduct formation | Minimized byproduct formation |

Integration of Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for synthesizing this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. google.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents can significantly reduce the environmental impact. For related benzoic acid syntheses, methods using water as a solvent have been explored. google.com

Catalytic Reagents: Employing catalytic reagents instead of stoichiometric ones minimizes waste. For instance, developing catalytic bromination and fluorination steps would be a significant green advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions with high atom economy, such as addition reactions over substitution reactions where possible.

Energy Efficiency: Performing reactions at ambient temperature and pressure, or using energy-efficient technologies like microwave or ultrasound irradiation, can reduce the energy consumption of the synthesis.

While specific green synthesis routes for this compound are not widely published, research on related compounds provides a framework. For example, methods for synthesizing 2-halo-5-bromobenzoic acid have been developed with a focus on reducing environmental pollution and improving product quality, making them more suitable for mass production. google.com

Industrial Production and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration of process chemistry, scalability, and purification.

Scalability and Yield Optimization for Large-Scale Production

Scaling up the synthesis of complex molecules often reveals issues not apparent at the lab scale, such as heat transfer limitations, mixing inefficiencies, and changes in reaction kinetics. For the production of similar compounds, such as 5-bromo-2-chloro-benzoic acid, processes have been developed to be scalable, with a focus on cost reduction and high yield. researchgate.netpatsnap.com

Key considerations for scalability and yield optimization include:

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of starting materials is critical for industrial production.

Process Optimization: Each step of the synthesis must be optimized for large-scale production. This includes refining reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.

Reactor Design: The choice of reactor is crucial for efficient heat and mass transfer. For highly exothermic reactions, specialized reactors may be necessary to maintain temperature control and ensure safety.

A patent for the synthesis of a related compound, 5-bromo-2-chloro-5-bromine benzotrichloride, highlights a one-pot method that avoids the need for intermediate purification, resulting in high purity and yield, which is advantageous for industrial application. google.com Such strategies would be highly beneficial for the industrial synthesis of this compound.

Impurity Profile Control and Purification in Manufacturing Processes

Controlling the impurity profile is paramount in the manufacture of pharmaceutical intermediates to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, byproducts, and degradation products.

For halogenated benzoic acids, potential impurities can include isomers formed during bromination or fluorination steps, as well as residual starting materials and reagents. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, the formation of the 4-bromo-2-chlorobenzoic acid impurity is a known issue that requires careful control of reaction conditions to minimize. patsnap.com

Common purification techniques for related compounds include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for achieving high purity and yield. For a related compound, 5-bromo-3-fluoro-2-methylbenzoate, a post-treatment step involving washing with water, methanol (B129727), and ethyl acetate (B1210297) followed by dissolution in 1,2-dichlorobenzene (B45396) and dilution with petroleum ether is used for purification. google.com

Column Chromatography: This technique is effective for separating compounds with similar polarities and can be used for high-purity applications, though it may be less practical for very large-scale production due to solvent consumption and cost. google.com

Extraction: Liquid-liquid extraction is often used during the workup process to remove water-soluble impurities.

A comprehensive impurity profile must be established using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the identification and quantification of all potential impurities, enabling the development of effective control strategies throughout the manufacturing process.

Chemical Reactivity and Derivatization of 5 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily undergoing a variety of transformations to yield esters, amides, alcohols, and aldehydes.

Esterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation in organic synthesis. For 5-Bromo-3-ethoxy-2-fluorobenzoic acid, this can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and to drive the reaction towards the product, the alcohol is often used as the solvent or a dehydrating agent is employed. researchgate.netresearchgate.netusm.my

Microwave-assisted esterification has also emerged as an efficient method for the synthesis of substituted benzoates, often leading to reduced reaction times and improved yields. researchgate.netusm.my For sterically hindered benzoic acids, esterification can be challenging. While the ortho-fluoro substituent in this compound does present some steric bulk, it is generally not considered as prohibitive as larger groups. researchgate.net

Alternative methods for esterification that avoid the use of strong acids include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid.

Table 1: General Conditions for Esterification of Substituted Benzoic Acids

| Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Equilibrium driven by excess alcohol or water removal. researchgate.netusm.my |

| Alkyl Halide | Alkyl Halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | Suitable for a range of alkyl groups. |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Anhydrous Solvent (e.g., CH₂Cl₂) | Mild conditions, good for sensitive substrates. |

| Microwave | Alcohol, Acid Catalyst | Sealed vessel, elevated temp. | Rapid reaction times. researchgate.netusm.my |

Amidation Reactions

The formation of an amide bond from a carboxylic acid is a critical reaction in the synthesis of pharmaceuticals and other biologically active molecules. Direct reaction of this compound with an amine is generally not feasible and requires the use of coupling agents or prior activation of the carboxylic acid.

Common coupling reagents that facilitate amide bond formation include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then reacts with the amine to form the amide. Acyl chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Another approach involves the in-situ formation of an acid fluoride, which can then be reacted with an amine. rsc.org

A direct C-H amidation of benzoic acids has also been developed, although this typically functionalizes the aromatic ring rather than the carboxylic acid itself. ibs.re.krnih.gov

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

| Method | Activating/Coupling Reagent | Amine Source | Typical Conditions |

| Coupling Reagent | EDC, DCC, HATU, PyBOP | Primary or Secondary Amine | Aprotic Solvent (e.g., DMF, CH₂Cl₂) |

| Acyl Chloride | SOCl₂, (COCl)₂ | Primary or Secondary Amine | Anhydrous conditions |

| Ethoxyacetylene | Ethoxyacetylene | Primary or Secondary Amine | N-methyl-2-pyrrolidone solvent researchgate.net |

| Germanium Amides | Ph₃GeNR₂ (from acid fluoride) | - | Sigma bond metathesis rsc.org |

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, typically used in an anhydrous ether solvent followed by an aqueous workup. savemyexams.com However, LiAlH₄ is unselective and will reduce other functional groups. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce carboxylic acids on its own. savemyexams.com However, the combination of NaBH₄ with additives like iodine or bromine has been shown to effectively reduce benzoic acids to their corresponding alcohols. sci-hub.seresearchgate.net

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as the aldehyde is more reactive than the starting carboxylic acid and is easily reduced further to the alcohol. Therefore, this reduction typically cannot be stopped at the aldehyde stage using strong reducing agents like LiAlH₄. savemyexams.com One strategy to achieve this is to first reduce the carboxylic acid to the primary alcohol and then perform a selective oxidation to the aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC). Alternatively, the carboxylic acid can be converted to a derivative such as an ester, acyl chloride, or a Weinreb amide, which can then be reduced to the aldehyde using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.comncert.nic.in

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for aromatic carboxylic acids unless they are activated by specific substituents. nist.gov For simple benzoic acids, high temperatures are often required. nih.gov The presence of electron-withdrawing groups on the ring can hinder the reaction, while electron-donating groups, particularly in the ortho or para positions, can facilitate it. nist.gov

For this compound, the electronic effects of the substituents are mixed. The ethoxy group is electron-donating, which could favor decarboxylation, while the fluoro and bromo groups are electron-withdrawing. The ortho-fluoro group may play a role in stabilizing any potential intermediates. researchgate.net Catalytic methods for decarboxylation of benzoic acids have been developed, sometimes utilizing transition metals like copper or silver, which can lower the required reaction temperature. nih.govnih.gov

Aromatic Substitutions and Cross-Coupling Reactions of the Benzoic Acid Scaffold

The substituted benzene (B151609) ring of this compound is amenable to further functionalization through electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) on the Electron-Rich Ring System

Electrophilic aromatic substitution allows for the introduction of a wide range of substituents onto the benzene ring. The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the existing substituents. msu.eduucalgary.ca

The substituents on the ring have the following directing effects:

-COOH (Carboxyl group): A deactivating, meta-directing group. quora.com

-F (Fluoro): A deactivating, ortho, para-directing group.

-Br (Bromo): A deactivating, ortho, para-directing group.

-OC₂H₅ (Ethoxy): A strongly activating, ortho, para-directing group.

Considering the positions of the current substituents, the potential sites for electrophilic attack are C4 and C6.

Attack at C6: This position is ortho to the strongly activating ethoxy group and meta to the deactivating carboxyl group. It is also ortho to the deactivating bromo group.

Attack at C4: This position is para to the strongly activating ethoxy group and ortho to the deactivating carboxyl group. It is also meta to the deactivating fluoro group.

The powerful ortho, para-directing effect of the ethoxy group will strongly favor substitution at the C4 and C6 positions. The steric hindrance from the adjacent bromo group at C5 might slightly disfavor attack at C6 compared to C4. Therefore, a mixture of products is possible, with the major product likely being substitution at the C4 position, which is para to the strongly activating ethoxy group and less sterically hindered.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -COOH | 1 | Deactivating | Meta quora.com |

| -F | 2 | Deactivating | Ortho, Para |

| -OC₂H₅ | 3 | Activating | Ortho, Para |

| -Br | 5 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the aromatic ring in this compound, enhanced by the electron-withdrawing carboxylic acid group and the fluorine atom, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr, is the most likely site for substitution by nucleophiles.

SNAr reactions on fluoroarenes, particularly those activated by electron-withdrawing groups, are well-established methods for forming carbon-heteroatom bonds. mdpi.com For instance, the reaction of fluoroarenes with amines, promoted by a base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO, can lead to the synthesis of N-aryl compounds. mdpi.com In the case of this compound, reaction with various nucleophiles such as primary or secondary amines would be expected to yield the corresponding 2-amino-5-bromo-3-ethoxybenzoic acid derivatives. The reactivity in these reactions is generally higher for fluoroarenes bearing electron-withdrawing groups. mdpi.com

The general scheme for the SNAr reaction of this compound with a generic nucleophile (Nu-H) is presented below:

Reaction Scheme:

Caption: General representation of the nucleophilic aromatic substitution on this compound, where the fluorine atom is displaced by a nucleophile.

| Nucleophile (Nu-H) | Expected Product | Reaction Conditions |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-5-bromo-3-ethoxybenzoic acid | Base (e.g., K₂CO₃, KOH), Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-5-bromo-3-ethoxybenzoic acid | Base (e.g., K₂CO₃, KOH), Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Thiol (R-SH) | 5-Bromo-3-ethoxy-2-(alkylthio)benzoic acid | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) |

| Alcohol (R-OH) | 5-Bromo-3-ethoxy-2-(alkoxy)benzoic acid | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, including those present in this compound. nih.govtcichemicals.com For instance, the coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated. nih.gov This suggests that this compound or its ester derivatives could be effectively coupled with aryl, heteroaryl, or alkyl boronic acids to introduce diverse substituents at the 5-position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. dntb.gov.ualibretexts.org This reaction is a powerful tool for the construction of carbon-carbon double bonds. dntb.gov.ua The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The arylation of olefins using aryl halides is a well-established process, and the presence of fluorine-containing substituents is generally well-tolerated. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method would allow for the introduction of an alkynyl group at the 5-position of the benzoic acid scaffold.

The following table summarizes the key aspects of these palladium-catalyzed cross-coupling reactions as they would apply to a derivative of this compound (e.g., its methyl ester).

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-3-ethoxy-2-fluorobenzoic acid derivative |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | 3-Ethoxy-2-fluoro-5-(alkenyl)benzoic acid derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | 3-Ethoxy-2-fluoro-5-(alkynyl)benzoic acid derivative |

Other Transition Metal-Catalyzed Transformations

Beyond palladium catalysis, other transition metals can be employed to functionalize this compound. A notable example is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds.

Rhodium-catalyzed C-H activation has been shown to be effective for the annulation of alkoxy-substituted benzoic acids with alkynes to form isocoumarin (B1212949) derivatives. mdpi.com In these reactions, the carboxylic acid group acts as a directing group, facilitating the activation of the ortho C-H bond. For 3-methoxybenzoic acid, rhodium catalysts have been used to achieve coupling with alkynes, with the regioselectivity being influenced by both steric and coordination effects of the methoxy (B1213986) group. mdpi.com

Applying this to this compound, the carboxylic acid would direct the rhodium catalyst to the C-H bond at the 6-position. Subsequent annulation with an alkyne could potentially lead to the formation of a novel polycyclic aromatic compound.

Reaction Scheme:

Caption: Proposed rhodium-catalyzed C-H activation and annulation of this compound with an alkyne.

Reactions Involving the Halogen and Alkoxy Substituents

Halogen Exchange Reactions

The bromine atom of this compound can be exchanged for another halogen, most notably iodine, through a process known as the Finkelstein reaction. While the classic Finkelstein reaction is typically used for alkyl halides, its aromatic counterpart has been developed using transition metal catalysis or photo-induction. wikipedia.orgacs.orgrsc.org

The conversion of aryl bromides to aryl iodides is advantageous as aryl iodides are often more reactive in cross-coupling reactions. nih.gov Catalytic systems for the aromatic Finkelstein reaction include copper(I) iodide with diamine ligands, nickel catalysts, and metal-free, photo-induced methods. wikipedia.orgacs.orgrsc.orgorganic-chemistry.org The photo-induced approach, for instance, utilizes UV light in the presence of sodium iodide and a catalytic amount of elemental iodine to achieve the halogen exchange under mild conditions. organic-chemistry.org

| Method | Catalyst/Conditions | Product |

| Copper-catalyzed | CuI, diamine ligand, NaI, dioxane | 3-Ethoxy-2-fluoro-5-iodobenzoic acid |

| Nickel-catalyzed | Nickel precatalyst, ligand, NaI | 3-Ethoxy-2-fluoro-5-iodobenzoic acid |

| Photo-induced | UV light, NaI, catalytic I₂ | 3-Ethoxy-2-fluoro-5-iodobenzoic acid |

Modification and Cleavage of the Ethoxy Group

The ethoxy group in this compound can be cleaved to unveil a hydroxyl group, a common transformation in the synthesis of natural products and pharmaceuticals. researchgate.net Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl ethers. nih.govnih.gov

The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures. ufp.pt The mechanism involves the formation of an adduct between the Lewis acidic BBr₃ and the ether oxygen, which activates the ethyl group for nucleophilic attack by a bromide ion. nih.gov Subsequent workup with water hydrolyzes the resulting borate (B1201080) ester to afford the phenol (B47542). It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether. nih.govnih.gov

Reaction Scheme:

Caption: Cleavage of the ethoxy group in this compound using boron tribromide to yield 5-Bromo-2-fluoro-3-hydroxybenzoic acid.

Chiral Derivatization and Stereoselective Synthesis of Analogues

While this compound itself is achiral, it can be a precursor for the synthesis of chiral molecules. Chiral derivatization and stereoselective synthesis are crucial aspects of medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry.

One common strategy for resolving a racemic mixture of a carboxylic acid is to react it with an enantiomerically pure chiral amine to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties and can be separated by methods such as fractional crystallization. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid. While this compound is not chiral, this method could be applied to a chiral derivative synthesized from it.

Furthermore, the development of catalytic asymmetric methods allows for the direct synthesis of chiral α-substituted carboxylic acids. rsc.org For example, if the carboxylic acid of this compound were to be used as a starting point for the introduction of a new chiral center at the α-position to a carbonyl group in a subsequent reaction step, various organocatalytic or transition-metal-catalyzed methods could be employed to achieve high enantioselectivity. rsc.org

Another approach involves using the benzoic acid as a chiral auxiliary. For instance, racemic α-halo acids have been resolved through coupling with chiral alcohols, where dynamic thermodynamic resolution leads to a product with high diastereomeric purity. rsc.org A similar concept could be envisioned where a derivative of this compound is used to create chiral analogues.

Applications of 5 Bromo 3 Ethoxy 2 Fluorobenzoic Acid As a Core Building Block in Organic Synthesis

Application in Agrochemical Intermediate Synthesis

Similar to its potential in the pharmaceutical industry, the application of 5-Bromo-3-ethoxy-2-fluorobenzoic acid in the synthesis of agrochemical intermediates is an area of logical exploration, though specific documented instances are not prevalent in current literature. Halogenated benzoic acids are a known class of compounds used in the development of pesticides. nih.govgoogle.com The bromine and fluorine atoms on the aromatic ring can enhance the efficacy and selectivity of herbicidal or pesticidal compounds. The synthesis of non-ester pyrethroid compounds, for example, utilizes intermediates like 5-bromo-2-fluorobenzeneboronic acid, highlighting the importance of this substitution pattern in creating effective agrochemicals. google.com

Role in the Production of Specialty Chemicals (e.g., dyes, fragrances)

The application of substituted benzoic acids extends to the synthesis of specialty chemicals, including dyes. nih.govresearchgate.net The specific chromophoric and auxochromic contributions of the bromo, ethoxy, and fluoro groups in this compound could theoretically be harnessed in the design of novel colorants. However, there is a lack of specific research or patents demonstrating its direct use in the synthesis of commercially significant dyes or fragrances.

Contributions to the Development of Advanced Materials

The unique electronic and structural properties of fluorinated benzoic acids suggest their potential as building blocks for advanced materials.

Integration into Liquid Crystal (LC) Materials

While no direct evidence shows the integration of this compound into liquid crystal materials, substituted benzoic acids are a well-known class of molecules that can exhibit liquid crystalline properties. The rigid core of the benzoic acid, combined with various substituents, can lead to the formation of ordered fluid phases. However, the specific influence of the bromo, ethoxy, and fluoro combination on mesophase formation in this particular compound has not been reported in the available literature.

Precursor for Small Molecule Semiconductor Building Blocks

The role of fluorinated organic compounds in the semiconductor industry is critical, with applications in various manufacturing processes. While there is no specific data on this compound as a precursor for small molecule semiconductors, the general class of fluorinated organic chemicals is under investigation for such applications due to their unique electronic properties.

Linker for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a potential candidate for use as an organic linker in the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These porous crystalline materials are synthesized by connecting organic linkers with inorganic nodes (in the case of MOFs) or through covalent bonds between the linkers themselves (in the case of COFs). The properties of the resulting framework, such as pore size and functionality, are directly influenced by the structure of the organic linker. While numerous benzoic acid derivatives have been utilized as linkers in the extensive library of existing MOFs and COFs, the specific use of this compound for this purpose has not been documented in the scientific literature.

Use in Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries

The strategic design of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. Substituted benzoic acids are frequently employed as versatile scaffolds for generating these libraries due to their synthetic tractability and their prevalence in biologically active molecules. preprints.orgresearchgate.net this compound, with its distinct substitution pattern, represents a valuable, albeit specialized, building block for both combinatorial chemistry and fragment-based drug discovery (FBDD) endeavors.

In the realm of combinatorial chemistry, the carboxylic acid group of this compound can serve as a convenient anchor point for solid-phase synthesis. nih.gov This allows for the systematic and rapid creation of a multitude of derivatives by reacting the acid with a diverse array of amines to form amides, or alcohols to form esters. Furthermore, the bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents at this position, exponentially increasing the chemical diversity of the resulting library. The ethoxy and fluorine groups, while less reactive, play a crucial role in modulating the physicochemical properties of the library members, such as their solubility, lipophilicity, and metabolic stability.

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.govnih.gov Fluorinated compounds are particularly advantageous in FBDD due to the utility of ¹⁹F-NMR spectroscopy in screening for binding events. mdpi.comlifechemicals.com The fluorine atom in this compound can act as a sensitive probe for detecting binding to a target protein, as its NMR signal is highly sensitive to changes in its chemical environment upon binding. nih.govmdpi.com

The incorporation of fluorine into drug candidates has been shown to enhance various pharmacological properties, including metabolic stability, bioavailability, and binding affinity. researchgate.netresearchgate.net The presence of the fluorine atom, along with the bromine and ethoxy groups, on the benzoic acid scaffold of this compound makes it an attractive fragment for inclusion in FBDD libraries. The different substituents provide distinct interaction points (hydrogen bond acceptors, halogen bonding, hydrophobic interactions) that can be explored to understand the structure-activity relationship (SAR) and guide the optimization of initial fragment hits into more potent leads. iomcworld.comnih.gov

While specific research detailing the extensive use of this compound in large-scale combinatorial libraries or FBDD campaigns is not widely published, its structural motifs are well-represented in medicinal chemistry. The principles of library design and fragment-based screening strongly support its potential as a valuable starting point for the discovery of novel bioactive compounds.

Analytical Methodologies for the Characterization and Purity Assessment of 5 Bromo 3 Ethoxy 2 Fluorobenzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 5-Bromo-3-ethoxy-2-fluorobenzoic acid and its derivatives. Each technique offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the molecule.

For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, and the acidic proton of the carboxylic acid. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom. The ethoxy group would typically appear as a quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure, including those in the benzene (B151609) ring, the carboxylic acid group, and the ethoxy group, would correspond to a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms (F, O, Br), providing crucial data for confirming the substitution pattern.

¹⁹F NMR is particularly valuable for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. The chemical shift and coupling constants to neighboring protons (H-F coupling) and carbons (C-F coupling) are highly sensitive to the molecular structure. Studies on various fluorobenzoic acids demonstrate that the ¹⁹F chemical shift is significantly influenced by the position of other substituents on the aromatic ring and the ionization state of the carboxyl group. nih.gov For instance, the ¹⁹F chemical shifts for free ortho-, meta-, and para-fluorobenzoates have been reported at 6.0, 8.2, and 11.9 ppm, respectively, relative to a NaF standard. nih.gov

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| Benzoic acid | ¹H NMR | CDCl₃ | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.56 (t, J = 7.92 Hz, 2H) | rsc.org |

| Benzoic acid | ¹³C NMR | CDCl₃ | 172.60, 133.89, 130.28, 129.39, 128.55 | rsc.org |

| 2-Fluorobenzoic acid | ¹³C NMR | Not Specified | Signals at various shifts confirming the carbon framework. | chemicalbook.com |

| 3-Fluorobenzoic acid | ¹⁹F NMR | Not Specified | Data available in spectral databases. | spectrabase.com |

| 4-Fluorobenzoic acid | ¹H NMR | DMSO | 13.25 (s, 1H), 8.04 (dd, J = 5.64, 5.6 Hz, 1H), 7.32 (t, J = 8.88 Hz, 1H) | rsc.org |

| 5-Bromo-2-chlorobenzoic acid | ¹H NMR | Not Specified | Spectral data available for analysis. | chemicalbook.com |

| 5-Bromo-2-chlorobenzoic acid | ¹³C NMR | Not Specified | Spectral data available for analysis. | chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. A strong, sharp absorption peak typically around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Other key absorptions include C-O stretches from the ether and carboxylic acid functionalities, aromatic C=C and C-H stretches, and the characteristic absorptions for the C-F and C-Br bonds at lower wavenumbers. Spectral data for related compounds like 5-bromo-2-fluorobenzoic acid and 5-bromo-2-chlorobenzoic acid confirm these expected vibrational modes. nih.govnist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | nih.govnist.gov |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | nih.govnist.gov |

| Aromatic Ring | C=C stretch | 1450 - 1600 | nih.govnist.gov |

| Ether / Carboxylic Acid | C-O stretch | 1210 - 1320 | nih.govnist.gov |

| Aryl Halide | C-F stretch | 1000 - 1400 | nih.gov |

| Aryl Halide | C-Br stretch | 500 - 600 | nih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₈BrFO₃), the calculated molecular weight is approximately 263.1 g/mol . combi-blocks.com

High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the determination of the elemental formula. A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and for identifying and quantifying any impurities. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and used to aid in identification. uni.luuni.lu

Single-Crystal X-ray Crystallography (SCXR) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom, as well as bond lengths and bond angles. For this compound, an SCXR analysis would unambiguously confirm the substitution pattern on the benzene ring and reveal the solid-state conformation of the ethoxy and carboxylic acid groups relative to the ring. While no public crystal structure for this specific compound is currently available, this technique remains the gold standard for absolute structure determination.

Chromatographic Separation and Purity Analysis Methods

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For a substituted benzoic acid, a reverse-phase HPLC method (e.g., using a C18 column) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed.

A UV detector is commonly used to monitor the column effluent, as the aromatic ring provides strong chromophores. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Analytical guidance for related halo-hydroxybenzoic acids suggests that combining HPLC with UV detection is a standard method for assessing purity, often with a threshold of ≥95%. The process of purifying crude products of benzoic acid derivatives frequently involves column chromatography to isolate the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. Due to the compound's polarity and aromatic nature, reversed-phase HPLC is the most common and effective approach. youtube.comnih.gov This method separates the target compound from starting materials, by-products, and other impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. youtube.com

The purity of final compounds is often assessed by analytical reverse-phase HPLC. nih.gov For substituted benzoic acids, C18 or C8 columns are typically employed as the stationary phase due to their hydrophobic nature, which provides effective retention for aromatic compounds. nih.govresearchgate.netsielc.com The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to sharp and symmetrical peaks. sielc.comekb.eg Detection is most commonly achieved using a UV detector, as the benzene ring provides strong chromophores. researchgate.netthermofisher.com Gradient elution, where the mobile phase composition is changed over time, is often used to ensure the efficient elution of all components in a complex sample mixture. ekb.eg

A typical HPLC method for a substituted benzoic acid could be validated according to International Conference on Harmonisation (ICH) guidelines for parameters like specificity, linearity, precision, and accuracy. ekb.eg

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) nih.govresearchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water ekb.eg |

| Mobile Phase B | Acetonitrile ekb.eg |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis is challenging. colostate.edu Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester or other derivative. colostate.edunih.gov

Common derivatization methods include esterification to form methyl esters or reaction with reagents like pentafluorobenzyl bromide. colostate.edunih.gov The resulting derivatives are more volatile and less polar, making them suitable for GC analysis. For instance, a method for determining benzoic acid in biological samples involves extraction, derivatization with pentafluorobenzyl bromide, and subsequent analysis by GC with a highly sensitive electron-capture detector (ECD), which is particularly effective for halogenated compounds. nih.gov Alternatively, coupling GC with a Mass Spectrometry (MS) detector (GC-MS) allows for both quantification and structural confirmation of the analyte and any impurities. researchgate.netscholarsresearchlibrary.com

Table 2: Representative GC Method following Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane or BF₃/Methanol to form the methyl ester colostate.edu |

| Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Port Temp. | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.netscholarsresearchlibrary.com |

| Detector Temperature | 300 °C |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique widely used in synthetic organic chemistry. sigmaaldrich.comoup.com It is primarily employed for the qualitative monitoring of reaction progress, allowing chemists to observe the consumption of starting materials and the formation of products in real-time. nih.govsigmaaldrich.com It is also used as a preliminary check for the purity of starting materials, intermediates, and final products. nih.gov

For substituted benzoic acids, the stationary phase is typically silica (B1680970) gel coated on a plate. sigmaaldrich.comresearchgate.net The mobile phase, or eluent, is a mixture of solvents chosen to achieve optimal separation. ualberta.ca A common strategy involves using a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol), with a small amount of acetic acid often added to suppress the ionization of the carboxylic acid group, thereby reducing "streaking" and improving spot shape. oup.comreddit.com Visualization of the separated spots is usually accomplished under UV light (typically at 254 nm), as the aromatic rings absorb UV radiation. researchgate.netmerckmillipore.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify components. ualberta.ca

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC, particularly for the purification and analysis of chiral compounds. perkinelmer.comselvita.com This technique is highly relevant for derivatives of this compound that may be synthesized as chiral molecules, where the separation of enantiomers is critical for pharmaceutical applications. selvita.comresearchgate.net Different enantiomers of a drug can have vastly different pharmacological and toxicological effects. researchgate.net

SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often mixed with a small amount of an organic modifier like methanol or ethanol. perkinelmer.comchromatographyonline.com This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. researchgate.net The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used and successful for separating a broad range of enantiomers. chromatographyonline.com The ability to separate chiral compounds makes SFC an indispensable tool in modern drug development. selvita.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) within a pure organic compound. researchgate.net This method is crucial for confirming the empirical formula of a newly synthesized compound, such as this compound, and serves as a critical indicator of its purity. researchgate.net

The most common method for determining elemental composition is combustion analysis. researchgate.netvelp.com In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen at high temperatures. The combustion products—carbon dioxide, water, and, in this case, hydrogen bromide and hydrogen fluoride—are collected and quantitatively measured by various detection methods. The mass of each element in the original sample is calculated from the masses of the combustion products. The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the assigned structure and high purity of the sample. researchgate.net

Table 3: Elemental Analysis for this compound (C₉H₈BrFO₃)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 41.41% | 41.45% ± 0.3% |

| Hydrogen (H) | 3.09% | 3.11% ± 0.3% |

| Bromine (Br) | 30.61% | (Determined by other methods) |

| Fluorine (F) | 7.28% | (Determined by other methods) |

| Oxygen (O) | 17.62% | (Calculated by difference) |

Computational and Theoretical Studies on 5 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) to investigate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or to predict the reactivity of 5-Bromo-3-ethoxy-2-fluorobenzoic acid have been found in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that employs computational modeling to elucidate reaction mechanisms involving this compound. Such studies would typically involve mapping potential energy surfaces and identifying transition states for reactions in which this compound participates.

Prediction and Interpretation of Spectroscopic Properties via Computational Methods

No computational studies have been identified that predict or interpret the spectroscopic properties (such as 1H NMR, 13C NMR, IR, or UV-Vis spectra) of this compound. These predictions are valuable for experimental validation and structural confirmation.

Conformational Analysis and Intermolecular Interactions

A search for computational analyses of the conformational landscape or intermolecular interactions (such as hydrogen bonding or halogen bonding) of this compound did not yield any specific results. Such analyses are crucial for understanding the compound's behavior in different phases and its potential for crystal engineering.

Emerging Research Directions and Future Perspectives for 5 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of 5-Bromo-3-ethoxy-2-fluorobenzoic acid is no exception. Current research efforts are focused on developing synthetic pathways that are not only efficient but also minimize waste and environmental impact.

Traditional methods for the synthesis of substituted benzoic acids often involve multi-step processes with harsh reagents and significant waste generation. researchgate.netyoutube.com Modern approaches are exploring the use of catalytic systems to improve atom economy and reduce the environmental footprint. For instance, the use of transition-metal catalysts for the directed C-H functionalization of arenes presents a promising avenue for more direct and efficient synthesis. slrconsulting.com A patented process for preparing substituted benzoic acids highlights the use of a composite catalyst containing cobalt and manganese salts to facilitate oxidation under milder conditions, resulting in high conversion rates and yields. researchgate.net